Pharmacopeial Codification: Triple-Monograph Identity vs. Single-API Analogs
This compound is simultaneously codified as Norfloxacin EP Impurity A, Norfloxacin USP Related Compound A (Catalog No. 1471517), and Pefloxacin EP Impurity F, making it the only 7-chloro-6-fluoro-quinolone-3-carboxylic acid with a triple-pharmacopeial identity . In contrast, the closest structural analog, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ciprofloxacin Q-acid, CAS 86393-33-1), is listed only as a ciprofloxacin impurity and lacks dual EP/USP recognition across product families . The USP reference standard for this compound (Catalog 1471517, 15 mg) is priced at $921.00 and is supplied with full certificates of analysis compliant with ISO 17034 and ISO/IEC 17025 .
| Evidence Dimension | Number of official pharmacopeial monographs recognizing the compound as a named impurity |
|---|---|
| Target Compound Data | 3 monographs (Norfloxacin EP Impurity A + Norfloxacin USP Related Compound A + Pefloxacin EP Impurity F) |
| Comparator Or Baseline | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 86393-33-1): recognized only as ciprofloxacin-related intermediate/impurity in 1 monograph family |
| Quantified Difference | 3 vs. 1 (3-fold broader regulatory recognition) |
| Conditions | European Pharmacopoeia (EP) and United States Pharmacopeia (USP) current monographs |
Why This Matters
A procurement specification requiring 'Norfloxacin EP Impurity A' or 'USP Norfloxacin Related Compound A' can only be satisfied by CAS 68077-26-9; no analog can serve as a substitute for regulatory filing or compendial release testing.
